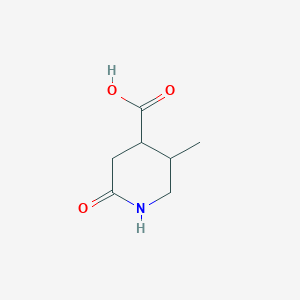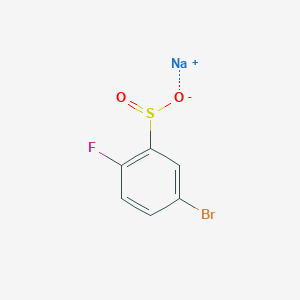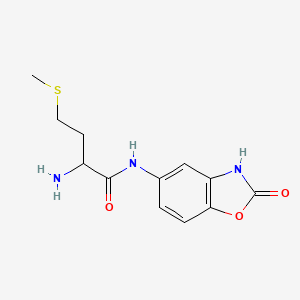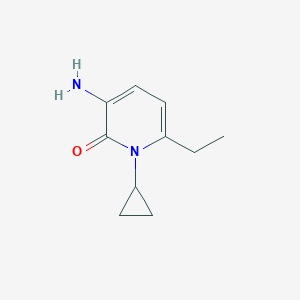
3-Amino-1-cyclopropyl-6-ethyl-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-cyclopropyl-6-ethyl-1,2-dihydropyridin-2-one: is an organic compound with the molecular formula C10H14N2O It is a derivative of pyridinone, characterized by the presence of an amino group at the third position, a cyclopropyl group at the first position, and an ethyl group at the sixth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclopropyl-6-ethyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the amino group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and catalysts to optimize yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-Amino-1-cyclopropyl-6-ethyl-1,2-dihydropyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 3-Amino-1-cyclopropyl-6-ethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
- 3-Amino-1-cyclopropyl-1,2-dihydropyridin-2-one
- 3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one
- 3-Amino-1-cyclopropyl-1,2-dihydropyridin-2-one hydrochloride
Comparison: Compared to these similar compounds, 3-Amino-1-cyclopropyl-6-ethyl-1,2-dihydropyridin-2-one is unique due to the presence of the ethyl group at the sixth position. This structural difference can influence its chemical reactivity, biological activity, and potential applications. For example, the ethyl group may enhance its binding affinity to certain targets or alter its solubility properties.
Propriétés
Formule moléculaire |
C10H14N2O |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
3-amino-1-cyclopropyl-6-ethylpyridin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-2-7-5-6-9(11)10(13)12(7)8-3-4-8/h5-6,8H,2-4,11H2,1H3 |
Clé InChI |
XEMVTWFDBIDWKO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C(=O)N1C2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


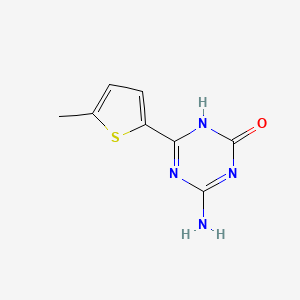
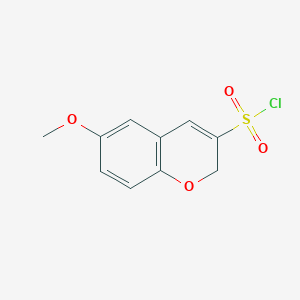

![2-(2-Aminoethyl)-6,6-dimethylbicyclo[3.1.1]heptan-2-ol](/img/structure/B13163843.png)
![1-[2-(oxan-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13163847.png)
![3-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13163855.png)

